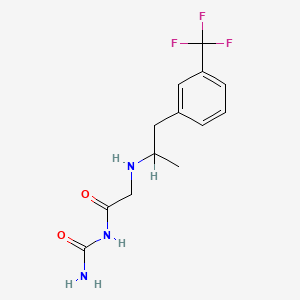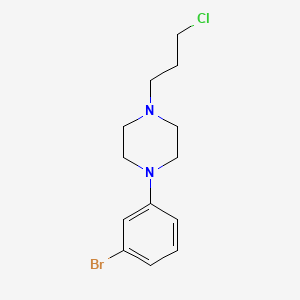
1-Fluoro-4-(2-isocyanatoethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-isocyanatoethenyl)benzene is a chemical compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Fluoro-4-(2-isocyanatoethenyl)benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with ethyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
1-Fluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted anilines .
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2-isocyanatoethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Fluoro-4-(2-isocyanatoethenyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(2-isocyanatoethyl)benzene: This compound has a similar structure but differs in the length of the carbon chain attached to the
Propiedades
Número CAS |
343336-01-6 |
|---|---|
Fórmula molecular |
C9H6FNO |
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-isocyanatoethenyl)benzene |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-6H |
Clave InChI |
KVFPFQAVYRJEKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CN=C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)




![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
